N,N,4-Trimethylaniline--hydrogen chloride (1/1)
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Overview
Description
N,N,4-Trimethylaniline–hydrogen chloride (1/1) is a chemical compound with the molecular formula C9H13N·HCl. It is also known as N,N,4-Trimethylaniline hydrochloride. This compound is a derivative of aniline, where the nitrogen atom is substituted with two methyl groups and the para position of the benzene ring is substituted with a methyl group. The hydrochloride form is a salt formed by the reaction of N,N,4-Trimethylaniline with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,4-Trimethylaniline can be synthesized through several methods. One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by catalytic hydrogenation. The nitration step uses a mixture of sulfuric acid and nitric acid to introduce nitro groups into the mesitylene. The resulting nitro compound is then subjected to catalytic hydrogenation using a nickel catalyst to produce N,N,4-Trimethylaniline .
Industrial Production Methods
In industrial settings, the production of N,N,4-Trimethylaniline often involves the same nitration and hydrogenation steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives of N,N,4-Trimethylaniline.
Scientific Research Applications
N,N,4-Trimethylaniline–hydrogen chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions involving amines.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N,4-Trimethylaniline–hydrogen chloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of amines. The presence of methyl groups on the nitrogen atom and the benzene ring influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the para-methyl group.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
4-Methylaniline: Similar structure but lacks the N,N-dimethyl substitution.
Uniqueness
N,N,4-Trimethylaniline–hydrogen chloride is unique due to the presence of both N,N-dimethyl and para-methyl substitutions, which influence its chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
13330-15-9 |
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Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
N,N,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H |
InChI Key |
MSWANEMFQROHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C.Cl |
Origin of Product |
United States |
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